molecular formula C8H13NOS B13314518 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol

Cat. No.: B13314518
M. Wt: 171.26 g/mol
InChI Key: GWGAYELYYUSZHU-UHFFFAOYSA-N
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Description

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of thiazole derivatives, including 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs with anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes in microbes, making it an effective antimicrobial agent. Additionally, its ability to form reactive intermediates can contribute to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butan-2-ol moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol

InChI

InChI=1S/C8H13NOS/c1-6(7(2)10)5-8-9-3-4-11-8/h3-4,6-7,10H,5H2,1-2H3

InChI Key

GWGAYELYYUSZHU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CS1)C(C)O

Origin of Product

United States

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